molecular formula C6H10N4 B13107879 1-(Pyrimidin-2-yl)ethane-1,2-diamine

1-(Pyrimidin-2-yl)ethane-1,2-diamine

Cat. No.: B13107879
M. Wt: 138.17 g/mol
InChI Key: MQOGVGOZCJSARQ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)ethane-1,2-diamine is a heterocyclic organic compound with the molecular formula C6H10N4 It is characterized by the presence of a pyrimidine ring attached to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with ethylenediamine. The reaction is typically carried out under reflux conditions for a few hours, followed by purification through techniques such as flash chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino groups.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding imines or reduction to yield amines.

    Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, methanol, and ethanol.

Major Products:

    Substitution Products: Depending on the substituents introduced, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Imines and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

Scientific Research Applications

1-(Pyrimidin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets are still under investigation, but its ability to interact with nucleic acids and proteins is of particular interest.

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)ethane-1,2-diamine can be compared with other similar compounds, such as:

    2-Ethanediamine, N-2-pyrimidinyl-: Similar structure but different substitution pattern.

    N-(2-Aminoethyl)pyrimidin-2-amine: Another derivative with potential biological activities.

    N1-(3-(Pyrimidin-2-yl)benzyl)ethane-1,2-diamine: Known for its potency as a CARM1 inhibitor.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-pyrimidin-2-ylethane-1,2-diamine

InChI

InChI=1S/C6H10N4/c7-4-5(8)6-9-2-1-3-10-6/h1-3,5H,4,7-8H2

InChI Key

MQOGVGOZCJSARQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(CN)N

Origin of Product

United States

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